2-{(2Z)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-2-[(4-Fluorophenyl)imino]-3-methyl-4-oxo-13-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a thiazolidinone ring, a fluorophenyl group, and a methylphenyl group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(4-Fluorophenyl)imino]-3-methyl-4-oxo-13-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-fluorophenacyl bromide with 3-chloro-2-methylphenylthiourea under Hantzsch thiazole synthesis conditions . This reaction forms the thiazolidinone ring, which is a crucial part of the compound’s structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The scalability of the synthesis process is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(4-Fluorophenyl)imino]-3-methyl-4-oxo-13-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require controlled temperatures and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives.
Scientific Research Applications
2-[(2E)-2-[(4-Fluorophenyl)imino]-3-methyl-4-oxo-13-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs.
Industry: The compound’s stability and reactivity make it valuable in industrial processes, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(4-Fluorophenyl)imino]-3-methyl-4-oxo-13-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- (E)-2-(((4-Fluorophenyl)imino)methyl)phenol
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
Compared to these similar compounds, 2-[(2E)-2-[(4-Fluorophenyl)imino]-3-methyl-4-oxo-13-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide stands out due to its specific combination of functional groups and its unique thiazolidinone ring structure
Properties
Molecular Formula |
C19H18FN3O2S |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C19H18FN3O2S/c1-12-5-3-4-6-15(12)22-17(24)11-16-18(25)23(2)19(26-16)21-14-9-7-13(20)8-10-14/h3-10,16H,11H2,1-2H3,(H,22,24) |
InChI Key |
DEGZRMHXNUZMMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2C(=O)N(C(=NC3=CC=C(C=C3)F)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.